molecular formula C4H3BrFNO3S B6180000 (4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride CAS No. 2624142-00-1

(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride

Cat. No.: B6180000
CAS No.: 2624142-00-1
M. Wt: 244
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H3BrFNO3S and a molecular weight of 244.04 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a bromine atom and a methanesulfonyl fluoride group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 4-bromo-1,2-oxazole with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.

Scientific Research Applications

(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of inhibitors for various enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride primarily involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit serine proteases by forming a covalent bond with the active site serine residue.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
  • (4-chloro-1,2-oxazol-3-yl)methanesulfonyl fluoride
  • (4-fluoro-1,2-oxazol-3-yl)methanesulfonyl fluoride

Uniqueness

(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride is unique due to the presence of both a bromine atom and a methanesulfonyl fluoride group. This combination imparts specific reactivity and properties that are not observed in other similar compounds. For instance, the bromine atom can participate in substitution reactions, while the sulfonyl fluoride group can form covalent bonds with nucleophiles, making it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride involves the reaction of 4-bromo-3-hydroxy-2-oxazolidinone with methanesulfonyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "4-bromo-3-hydroxy-2-oxazolidinone", "Methanesulfonyl chloride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 4-bromo-3-hydroxy-2-oxazolidinone is dissolved in anhydrous dichloromethane.", "Step 2: Methanesulfonyl chloride is added dropwise to the solution while stirring at 0°C.", "Step 3: The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: Hydrogen fluoride gas is bubbled through the reaction mixture for 1 hour.", "Step 5: The reaction mixture is quenched with saturated sodium bicarbonate solution.", "Step 6: The organic layer is separated and washed with water and brine.", "Step 7: The organic layer is dried over anhydrous magnesium sulfate.", "Step 8: The solvent is removed under reduced pressure.", "Step 9: The crude product is purified by column chromatography to obtain (4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride." ] }

CAS No.

2624142-00-1

Molecular Formula

C4H3BrFNO3S

Molecular Weight

244

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.